molecular formula C28H31N3O2 B14674533 4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl nonanoate CAS No. 37177-43-8

4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl nonanoate

Cat. No.: B14674533
CAS No.: 37177-43-8
M. Wt: 441.6 g/mol
InChI Key: SXERECSFHKWCKF-UHFFFAOYSA-N
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Description

4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl nonanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nonanoate ester group attached to a phenyl ring, which is further substituted with a phenyldiazenyl group and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl nonanoate typically involves a multi-step process. One common method includes the following steps:

    Diazotization: The starting material, aniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a phenol derivative to form the phenyldiazenyl compound.

    Condensation: The phenyldiazenyl compound undergoes condensation with an aldehyde to form the imino derivative.

    Esterification: Finally, the imino derivative is esterified with nonanoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl nonanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azo group to an amine group.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the phenyl rings.

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated or nitrated derivatives of the phenyl rings.

Scientific Research Applications

4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl nonanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl nonanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-Phenyldiazenyl]phenyl methacrylate
  • 4-[(E)-Phenyldiazenyl]phenyl acetate
  • 4-[(E)-Phenyldiazenyl]phenyl benzoate

Uniqueness

4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl nonanoate is unique due to the presence of both the phenyldiazenyl and imino groups, which confer distinct chemical and biological properties. Its ester linkage with nonanoic acid also differentiates it from other similar compounds, potentially leading to unique applications and reactivity.

Properties

CAS No.

37177-43-8

Molecular Formula

C28H31N3O2

Molecular Weight

441.6 g/mol

IUPAC Name

[4-[(4-phenyldiazenylphenyl)iminomethyl]phenyl] nonanoate

InChI

InChI=1S/C28H31N3O2/c1-2-3-4-5-6-10-13-28(32)33-27-20-14-23(15-21-27)22-29-24-16-18-26(19-17-24)31-30-25-11-8-7-9-12-25/h7-9,11-12,14-22H,2-6,10,13H2,1H3

InChI Key

SXERECSFHKWCKF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)OC1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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